(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride properties
(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride properties
An In-depth Technical Guide to (r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride, a chiral small molecule of significant interest to researchers in medicinal chemistry and drug development. The document details its physicochemical properties, provides validated protocols for its synthesis and analytical characterization, discusses its potential pharmacological applications based on robust structural analogies, and outlines essential safety and handling procedures. The inclusion of a trifluoromethylphenyl moiety on the pyrrolidine scaffold suggests its potential as a metabolically stable and brain-penetrant agent, likely targeting central nervous system (CNS) pathways. This guide is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.
Introduction and Scientific Context
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a variety of biological receptors and enzymes. When combined with a 4-(trifluoromethyl)phenyl group, the resulting molecule, 2-(4-(trifluoromethyl)phenyl)pyrrolidine, gains important pharmacological attributes. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but possesses unique properties; it is highly lipophilic, which can enhance membrane permeability and blood-brain barrier penetration, and it is metabolically stable, often blocking sites of oxidative metabolism.[2] These features make it a valuable addition in the design of CNS-active agents.[2]
The compound exists as a pair of enantiomers, (r) and (s). As biological systems are inherently chiral, it is critical to study the enantiomers in isolation, as they frequently exhibit different potency, efficacy, and toxicity. This guide focuses specifically on the (r)-enantiomer, presented as a hydrochloride salt to improve its solubility and handling characteristics. Based on its structural similarity to known psychoactive compounds, (r)-2-(4-(trifluoromethyl)phenyl)pyrrolidine is hypothesized to function as a monoamine reuptake inhibitor, a class of drugs with broad therapeutic applications.
Physicochemical Properties
The hydrochloride salt is a solid at room temperature, and its properties are distinct from its freebase form.[3] While specific experimental data for the (r)-enantiomer hydrochloride (CAS 168536-96-5) such as melting point and specific rotation are not consistently reported in publicly available literature, the properties for the racemic hydrochloride and the racemic freebase provide a valuable reference point.
Table 1: Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | - |
| CAS Number | 168536-96-5 | - |
| Molecular Formula | C₁₁H₁₃ClF₃N | [3] |
| Molecular Weight | 251.68 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥95% | [3] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [3] |
| Molecular Weight (Free Base) | 215.21 g/mol | [4] |
| Calculated LogP (Free Base) | 2.7 | [4] |
Synthesis and Purification
The enantioselective synthesis of 2-arylpyrrolidines is a well-established field. High enantiomeric purity (>99% ee) can be achieved through several robust methods. Below, two distinct and highly effective strategies are outlined: an asymmetric chemical synthesis and a biocatalytic approach.
Asymmetric Chemical Synthesis via Chiral Auxiliary
A highly diastereoselective and efficient method for producing (r)-2-arylpyrrolidines involves the reductive cyclization of a γ-chloro N-(tert-butanesulfinyl)ketimine.[5] The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of the reduction and cyclization.
Experimental Protocol:
-
Step 1: Imine Formation. Condense 4-chloro-1-(4-(trifluoromethyl)phenyl)butan-1-one with (R)-2-methylpropane-2-sulfinamide using a mild Lewis acid catalyst such as Ti(OEt)₄ in an anhydrous solvent like THF. The reaction is typically run at room temperature for 12-24 hours.
-
Step 2: Diastereoselective Reduction and Cyclization. Cool the resulting γ-chloro N-sulfinyl ketimine solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add a strong, sterically hindered reducing agent, such as Lithium triethylborohydride (LiBEt₃H or "Super-Hydride®"), dropwise. The hydride attacks the imine from the face opposite the bulky sulfinyl group, establishing the (R) stereocenter. The resulting amine undergoes an intramolecular Williamson ether-like synthesis, displacing the chloride to form the pyrrolidine ring.
-
Step 3: Auxiliary Cleavage. After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with methanol at low temperature. Allow the mixture to warm to room temperature and add an excess of aqueous HCl (e.g., 3M solution). Stir for 1-2 hours to cleave the sulfinamide auxiliary.
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Step 4: Workup and Isolation. Basify the aqueous solution with NaOH to pH >12 and extract the freebase product into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 5: Hydrochloride Salt Formation. Dissolve the crude freebase in a minimal amount of a suitable solvent like diethyl ether or isopropyl acetate. Add a stoichiometric amount of HCl (as a solution in the same solvent or as anhydrous gas). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Biocatalytic Synthesis via Transamination
An alternative "green chemistry" approach utilizes enzymes. A transaminase-triggered cascade can convert an ω-chloro ketone into the desired chiral pyrrolidine with exceptional enantioselectivity.[6][7]
Experimental Protocol:
-
Reaction Setup. In a buffered aqueous solution (e.g., 100 mM KPi, pH 8), combine the substrate, 4-chloro-1-(4-(trifluoromethyl)phenyl)butan-1-one (e.g., 50 mM).
-
Enzyme and Cofactor Addition. Add an (R)-selective transaminase (ATA), such as ATA-117-Rd6, along with the necessary cofactor pyridoxal 5'-phosphate (PLP, 1 mM) and an amine donor (e.g., isopropylamine, 1 M). A co-solvent such as DMSO (10-20% v/v) may be used to improve substrate solubility.
-
Incubation. Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The enzyme catalyzes the asymmetric amination of the ketone to an amine, which spontaneously cyclizes in situ to form the pyrrolidine ring.
-
Extraction and Salt Formation. Upon reaction completion, basify the mixture and extract the product with an organic solvent. The hydrochloride salt can then be formed as described in the chemical synthesis protocol (Step 5).
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of the final product.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the aromatic protons (two doublets in the ~7.5-7.8 ppm region), the methine proton adjacent to the phenyl ring (~4.5-5.0 ppm), and the aliphatic pyrrolidine protons (~2.0-3.5 ppm). ¹³C NMR and ¹⁹F NMR will confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion [M+H]⁺ corresponding to the mass of the freebase (216.09 m/z).
-
Infrared (IR) Spectroscopy: Key peaks will include N-H stretching (~3300-3400 cm⁻¹) and C-F stretching (~1100-1350 cm⁻¹).
Chiral Purity Analysis
Determining the enantiomeric excess (e.e.) is the most critical analytical step. This is accomplished using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: Polysaccharide-based columns are highly effective for this class of compounds.
-
Recommended Column: Chiralpak® AD-H or Lux® Cellulose-3 (or equivalent amylose or cellulose-based CSP).
-
-
Mobile Phase Preparation: A typical mobile phase is a mixture of a nonpolar solvent (n-Hexane or Heptane) and an alcohol (Isopropanol or Ethanol). For basic analytes like pyrrolidines, adding a small amount of a basic modifier is crucial to achieve good peak shape and resolution.
-
Example Mobile Phase: n-Hexane:Isopropanol:Diethylamine (DEA) = 90:10:0.1 (v/v/v).
-
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the trifluoromethylphenyl chromophore).
-
-
Validation:
-
Causality: The choice of a polysaccharide CSP is based on its proven ability to form transient, diastereomeric complexes with a wide range of chiral molecules, enabling separation. The basic modifier (DEA) is necessary to suppress the interaction of the basic nitrogen on the analyte with acidic sites on the silica support, preventing peak tailing.
-
System Suitability: Inject a sample of the racemic compound first to determine the retention times of both the (r) and (s) enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is required for accurate quantification.
-
Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100.
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Potential Applications and Mechanism of Action
Role as a Dopamine Reuptake Inhibitor (DRI)
While direct pharmacological data for (r)-2-(4-(trifluoromethyl)phenyl)pyrrolidine is sparse in peer-reviewed literature, its chemical architecture strongly suggests activity as a monoamine transporter ligand. Specifically, it is a structural analog of compounds known to be potent dopamine transporter (DAT) inhibitors.[8] The 2-arylpyrrolidine scaffold is a well-known pharmacophore that binds to the central S1 binding site of DAT.[9]
Dopamine reuptake inhibitors block the dopamine transporter, preventing the reabsorption of dopamine from the synaptic cleft into the presynaptic neuron.[10] This action increases the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of drugs used to treat Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and has been explored for the treatment of depression and substance abuse disorders.[10]
Structure-Activity Relationship (SAR) Insights:
-
2-Aryl Substitution: The presence of an aromatic ring at the 2-position of the pyrrolidine is critical for high-affinity binding to DAT.[11]
-
4-Position Substitution: Halogen substitution at the 4-position of the phenyl ring, such as the trifluoromethyl group, is often associated with high potency at DAT.[11]
-
Stereochemistry: The affinity and selectivity for monoamine transporters are highly dependent on the stereochemistry at the C2 position of the pyrrolidine ring. It is common for one enantiomer to be significantly more potent than the other.[5]
Safety, Handling, and Storage
(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride should be handled by trained personnel in a laboratory setting.
-
GHS Hazard Classification: Based on data for the racemic hydrochloride, the compound is classified with the following hazards:
-
Pictograms: GHS07 (Exclamation Mark).[3]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[3]
Conclusion
(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a valuable chiral building block for drug discovery. Its structural features—a proven CNS scaffold combined with a metabolically robust, lipophilic functional group—make it a compelling candidate for the development of novel dopamine reuptake inhibitors. The synthetic and analytical protocols detailed in this guide provide a reliable framework for researchers to produce and characterize this compound with high chemical and enantiomeric purity. Further pharmacological investigation is warranted to fully elucidate its binding profile at monoamine transporters and to explore its therapeutic potential.
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Schober, L. J., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available from: [Link]
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